![molecular formula C26H24N2O6S B2784816 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866588-85-4](/img/structure/B2784816.png)

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

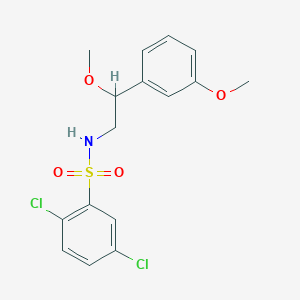

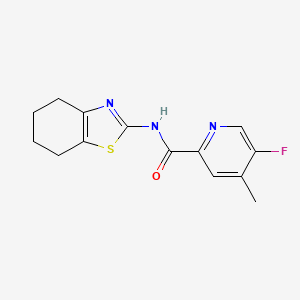

The compound “2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a quinoline core, a benzenesulfonyl group, and a dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the quinoline core . The benzenesulfonyl and dimethoxyphenyl groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The compound, due to its aromatic nature, is likely to undergo electrophilic substitution reactions . The presence of the sulfonyl and amide groups may also allow for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the environment. Generally, compounds with similar structures have moderate to high lipophilicity and good stability .Aplicaciones Científicas De Investigación

Antitumor Activity and Molecular Docking

A study by Ibrahim A. Al-Suwaidan et al. (2016) explored the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, including derivatives structurally related to the compound , assessing their antitumor activities. These compounds exhibited significant broad-spectrum antitumor activities, with some showing potency 1.5–3.0-fold greater than the positive control, 5-fluorouracil. Molecular docking studies were performed to understand their binding modes, revealing similarities to known inhibitors like erlotinib, highlighting the potential for cancer therapy research (Ibrahim A. Al-Suwaidan et al., 2016).

Radiomodulatory Effects

Another significant study by A. M. Soliman et al. (2020) synthesized quinazolinone derivatives bearing a benzenesulfonamide moiety to evaluate their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1). One derivative demonstrated potent NQO1 inducer activity and low toxicity in mice, suggesting its potential as an antioxidant and radiomodulatory agent. This study emphasizes the compound's utility in enhancing the body's defense mechanisms against oxidative stress and radiation damage, offering a promising avenue for further research in radioprotection (A. M. Soliman et al., 2020).

Structural and Fluorescence Studies

Research conducted by A. Karmakar et al. (2007) focused on the structural aspects of amide-containing isoquinoline derivatives. Their study revealed that certain conditions led to the formation of crystalline salts and host–guest complexes with enhanced fluorescence emission. This property could be leveraged in developing fluorescent markers or probes in biological and chemical research, showcasing the versatility of quinoline derivatives in material science and molecular imaging (A. Karmakar et al., 2007).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S/c1-17-9-10-23-22(11-17)26(30)24(35(31,32)21-7-5-4-6-8-21)15-28(23)16-25(29)27-18-12-19(33-2)14-20(13-18)34-3/h4-15H,16H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRPDRJMTOLFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784735.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea](/img/structure/B2784742.png)

![6-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784746.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2784748.png)

![9-ethoxy-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2784750.png)

![2-[(Trifluoromethyl)thio]ethanamine](/img/structure/B2784754.png)